molecular formula C13H9F2NO4 B193970 Levofloxacin Q-Acid CAS No. 100986-89-8

Levofloxacin Q-Acid

Cat. No.: B193970
CAS No.: 100986-89-8
M. Wt: 281.21 g/mol
InChI Key: NVKWWNNJFKZNJO-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levofloxacin is a synthetic broad-spectrum antibacterial agent used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as quinolone antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

The synthesis of Levofloxacin involves the reaction of raw material S-9,10-bis-fluoro-2,3-dihydro-3-methyl-7-oxygen-7H-pyrido [1,2,3-Δ]- [1,4]-benzoxazines-6-carboxylicesters with tetrahydrofuran (THF), water, N methyl piperazines and sodium hydroxide .


Molecular Structure Analysis

Levofloxacin has a molecular formula of C18H20FN3O4 . The molecular structure of Levofloxacin Q-Acid is C13H9F2NO4 . The crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate and acetic acid solvate of levofloxacin were reported .


Chemical Reactions Analysis

The kinetics of oxidation of levofloxacin by water-soluble manganese dioxide has been studied in aqueous acidic medium . The stoichiometry for the reaction indicates that the oxidation of 1 mol of levofloxacin requires 1 mol of manganese dioxide .


Physical and Chemical Properties Analysis

Levofloxacin has a density of 1.5±0.1 g/cm3, a boiling point of 571.5±50.0 °C at 760 mmHg, and a molar refractivity of 91.1±0.4 cm3 . This compound has a density of 1.6±0.1 g/cm3, a boiling point of 459.2±45.0 °C at 760 mmHg, and a molar refractivity of 62.3±0.4 cm3 .

Scientific Research Applications

1. Transformation Characteristics and Environmental Impact

Levofloxacin (LEV) is a broad-spectrum quinolone antibiotic, and its transformation characteristics during chlorination disinfection treatment have been studied. This research identified major transformation products (TPs) of LEV, proposing their formation pathways dependent on pH conditions. The study highlighted the importance of optimizing operational parameters for water disinfection and scientifically evaluating the potential risks of quinolone antibiotics in the water environment (Chen et al., 2021).

2. Electrochemical Mineralization

A study on the electrochemical mineralization of levofloxacin using an electro-Fenton-pyrite process was conducted. This method, involving the generation of hydroxyl radicals for drug degradation, demonstrated the potential for near-total mineralization of levofloxacin in water, suggesting its application in water treatment and environmental protection (Barhoumi et al., 2015).

3. Interaction with DNA

The interaction between levofloxacin, DNA, and Cu2+ was explored using fluorescence methods. This study found that levofloxacin and Cu2+ can form a binary complex and also interact with DNA mediated by Cu2+, providing insights into the molecular mechanisms of levofloxacin's action and potential applications in biochemistry and pharmacology (Song et al., 2004).

4. Controlled Release in Anti-Tuberculosis Therapy

Research on the development of polylactic-co-glycolic acid (PLGA) carriers for controlled release of levofloxacin in anti-tuberculosis therapy revealed effective anti-tuberculosis activity. This study demonstrated the potential of PLGA/LFX carriers in providing sustained drug release, which could be significant in developing new therapeutic strategies for tuberculosis (Antonov et al., 2022).

5. Formulation and In-Vitro Evaluation for Ocular Delivery

Levofloxacin-loaded stearic acid solid lipid nanoparticles were optimized for ocular delivery, showing potential for the treatment of conjunctivitis. This research highlights the application of levofloxacin in ocular therapeutics and the development of efficient carriers for targeted drug delivery (Baig et al., 2016).

Mechanism of Action

Target of Action

Levofloxacin Q-Acid, also known as Levofloxacin carboxylic acid, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for the transcription and replication of bacterial DNA .

Mode of Action

This compound inhibits the supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA . As a result, the DNA replication process in bacteria is halted, leading to the death of the bacteria .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the DNA replication and transcription in bacteria, affecting the biochemical pathways related to these processes

Pharmacokinetics

Levofloxacin, the parent compound, is known to be rapidly and completely absorbed, widely distributed in the body, minimally metabolized in the liver, and primarily excreted in the urine . These properties likely influence the bioavailability of this compound, but specific studies on this compound are needed to confirm this.

Result of Action

The primary molecular effect of this compound is the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . This results in the death of the bacteria, thereby exerting its antibacterial effect

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain ions in the environment can affect the adsorption of this compound, which can influence its removal from aqueous environments . Additionally, the pH value and the presence of certain cations can affect the adsorption process of this compound . More research is needed to fully understand how various environmental factors influence the action of this compound.

Safety and Hazards

Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . It may be irritating to mucous membranes and the respiratory tract .

Biochemical Analysis

Biochemical Properties

Levofloxacin Q-Acid is involved in several biochemical reactions, primarily due to its role as an intermediate in the synthesis of levofloxacin. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription . This compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death. Additionally, this compound may interact with other proteins involved in cellular metabolism and signaling pathways, further enhancing its antibacterial activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This inhibition results in the cessation of bacterial cell growth and division. Furthermore, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal functioning of bacterial enzymes and proteins. These effects contribute to the overall antibacterial activity of this compound and its effectiveness in treating bacterial infections.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, resulting in cell death. Additionally, this compound may cause changes in gene expression and enzyme activity, further contributing to its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo phase transformations and degradation under certain conditions . These changes can affect its antibacterial activity and overall effectiveness. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its antibacterial properties over extended periods, although its stability and activity may decrease over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, this compound can cause toxic effects, including damage to tissues and organs. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. It is important to determine the optimal dosage of this compound to maximize its antibacterial effects while minimizing its toxic effects in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and energy production . The compound interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can bind with aminoacyl-tRNA synthetase and lactic acid dehydrogenase, affecting protein synthesis and energy metabolism . These interactions contribute to the overall metabolic effects of this compound and its role in bacterial cell function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Once inside the cells, this compound can accumulate in specific tissues and organs, where it exerts its antibacterial effects. The distribution of this compound within the body is influenced by factors such as its solubility, stability, and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and enzymes involved in DNA replication and transcription. This localization enhances the compound’s ability to inhibit bacterial DNA processes and exert its antibacterial effects.

Properties

IUPAC Name

(2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKWWNNJFKZNJO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143604
Record name Levofloxacin q-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100986-89-8, 82419-35-0
Record name Levofloxacin Q-acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100986-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levofloxacin q-acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin q-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOFLOXACIN Q-ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GT8FY84E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levofloxacin Q-Acid
Reactant of Route 2
Levofloxacin Q-Acid
Reactant of Route 3
Levofloxacin Q-Acid
Reactant of Route 4
Reactant of Route 4
Levofloxacin Q-Acid
Reactant of Route 5
Levofloxacin Q-Acid
Reactant of Route 6
Levofloxacin Q-Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.